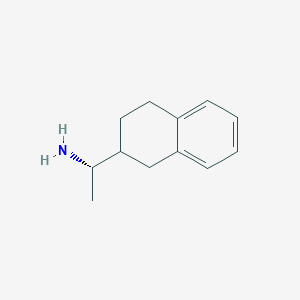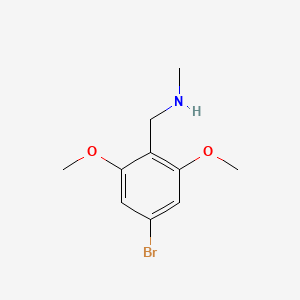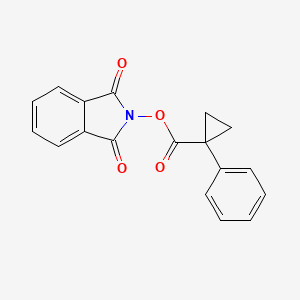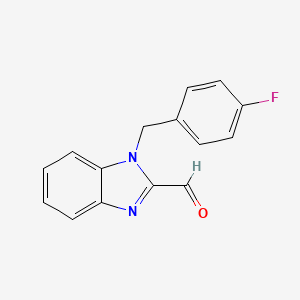
3-(Pentafluoroethyl)-(E)-cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluoroethyl)-(E)-cinnamic acid: is a chemical compound with the following structural formula:
C10H5F5O2
It features a pentafluoroethyl group (CF2CF3) attached to the cinnamic acid backbone. Cinnamic acids are a class of organic compounds known for their aromatic properties and diverse applications.
Preparation Methods
Synthetic Routes: The synthesis of 3-(Pentafluoroethyl)-(E)-cinnamic acid involves several steps. One approach is the reaction of pentafluoroethyl bromide with cinnamic acid under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: Pentafluoroethyl bromide, cinnamic acid, base (e.g., potassium hydroxide)
Solvent: Organic solvent (e.g., acetone, DMF)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Procedure: The bromide reacts with the carboxylic acid group of cinnamic acid, leading to the formation of this compound.
Industrial Production: Industrial-scale production methods may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
3-(Pentafluoroethyl)-(E)-cinnamic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially yielding carboxylic acid derivatives or other functional groups.
Reduction: Reduction of the double bond in the cinnamic acid portion may lead to saturated derivatives.
Substitution: The pentafluoroethyl group can be substituted by other functional groups.
Common Reagents: Reagents such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) may be employed.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
3-(Pentafluoroethyl)-(E)-cinnamic acid finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their effects on biological systems.
Industry: As a precursor for specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways due to its fluorinated moiety.
Comparison with Similar Compounds
While 3-(Pentafluoroethyl)-(E)-cinnamic acid is unique due to its pentafluoroethyl group, similar compounds include:
Perfluoropentanoic acid: A related perfluorinated carboxylic acid with industrial applications.
3-(Pentafluoroethyl)benzoic acid: Another fluorinated derivative with distinct properties.
Properties
Molecular Formula |
C11H7F5O2 |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
(E)-3-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)8-3-1-2-7(6-8)4-5-9(17)18/h1-6H,(H,17,18)/b5-4+ |
InChI Key |
NZLJJMHQCXZFJE-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)


![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)

![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)


![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

